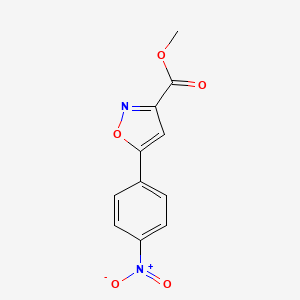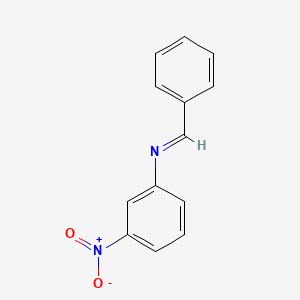
N-Benzylidene-m-nitroaniline
Übersicht
Beschreibung
N-Benzylidene-m-nitroaniline is a chemical compound with the molecular formula C13H10N2O2 . It is used in various industries and can be purchased from several suppliers .
Synthesis Analysis
The synthesis of anilines, including N-Benzylidene-m-nitroaniline, involves several methods. One approach uses light and two transition-metal catalysts to produce anilines, which are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . Another method involves the nitration–reduction pathway, where a carbon–hydrogen (C–H) bond in a benzene ring is replaced with a carbon–nitrogen (C–N) bond .Molecular Structure Analysis
N-Benzylidene-m-nitroaniline has a monoclinic crystal structure with the P21 space group . The molecular weight of this compound is approximately 226.231 Da .Chemical Reactions Analysis
N-Benzylidene-m-nitroaniline can react with various nucleophiles to produce different products . The reactions for making anilines, including N-Benzylidene-m-nitroaniline, have been explored extensively .Physical And Chemical Properties Analysis
N-Benzylidene-m-nitroaniline is a non-linear optical material synthesized and grown through an aqueous solution using a low-temperature solution growth technique . It has a lower cut-off wavelength of about 320 nm in the ultra-violet-visible absorption and emission spectrum .Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Enzyme Inhibition
N-Benzylidene-m-nitroaniline, synthesized using microwave methods, has shown strong inhibitory effects on carbonic anhydrase isoenzymes, suggesting potential for therapeutic applications in enzyme activation (Çelik & Babagil, 2019).
Antimicrobial Activity
Synthesized N-Benzylidene-m-nitroanilines exhibit significant antimicrobial properties against both gram-positive and gram-negative microbes, as well as antifungal activities, highlighting their potential in antimicrobial applications (Suresh et al., 2020).
Optical and Electronic Properties
The electronic structures and molecular conformations of N-Benzylidene-m-nitroaniline and its derivatives have been studied, revealing potential applications in materials science, particularly in the area of non-linear optics (Akaba et al., 1980).
Non-Linear Optical Materials
N-Benzylidene-m-nitroaniline derivatives have been investigated for their potential in creating new organic crystals with significant second-order optical non-linearity, useful in the development of optical technologies (Tsunekawa et al., 1990).
Synthesis and Characterization of Nonlinear Optical Material
The synthesis and growth of single crystals of N-Benzylidene-m-nitroaniline derivatives have shown promising results in non-linear optics, particularly in enhancing the second harmonic generation efficiency, an important property for various optical applications (Kalaivanan & Srinivasan, 2017).
Molecular Vibrations and Bond Length Studies
Detailed investigations into the torsional vibration and central bond length of N-Benzylidene-m-nitroanilines have provided insights into their molecular structures, important for understanding their chemical behavior and applications in materials science (Harada et al., 2004).
Chemical Sensing Applications
N-Benzylidene-m-nitroaniline derivatives have been explored for their use in colorimetric detection of specific chemicals, such as cyanide, showcasing their potential in environmental monitoring and safety applications (Sun et al., 2009).
Chemical Transformation and Synthesis
The compound has been used in various chemical transformations, including the synthesis of benzimidazoles and other organic compounds, highlighting its versatility in organic synthesis (Yang et al., 2004).
Safety And Hazards
Zukünftige Richtungen
N-Benzylidene-m-nitroaniline shows promise in optoelectronic materials due to its non-linear optical properties . Furthermore, the development of new reactions that fundamentally alter the idea of what can be used as a building block in the synthesis of anilines, including N-Benzylidene-m-nitroaniline, could be a game-changer .
Eigenschaften
IUPAC Name |
N-(3-nitrophenyl)-1-phenylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c16-15(17)13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGFPUPROHHWFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401283966 | |
| Record name | 3-Nitro-N-(phenylmethylene)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401283966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzylidene-m-nitroaniline | |
CAS RN |
5341-44-6 | |
| Record name | 3-Nitro-N-(phenylmethylene)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5341-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aniline, N-benzylidene-m-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005341446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzylidene-m-nitroaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2099 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Nitro-N-(phenylmethylene)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401283966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-BENZYLIDENE-3-NITROANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




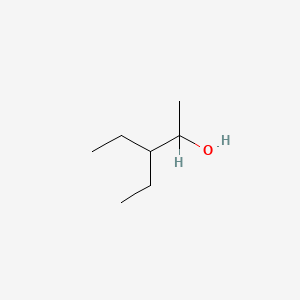
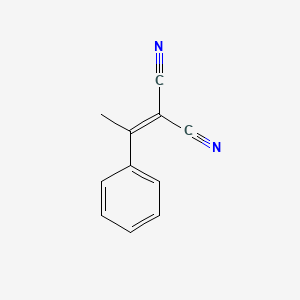
![5,6,11,12-Tetrahydrodibenz[b,f]azocin-6-one](/img/structure/B1594635.png)

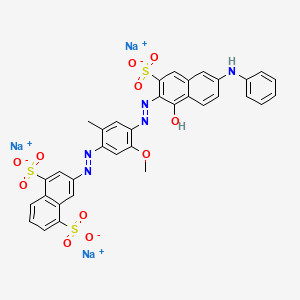
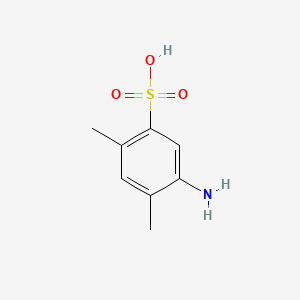

![Benzoic acid, 4-[(octadecylamino)carbonyl]-, methyl ester](/img/structure/B1594640.png)
![({[3-(Trifluoromethyl)phenyl]sulfonyl}amino)acetic acid](/img/structure/B1594645.png)


